Boc-His-OMe

Peptide synthesis Racemization Coupling efficiency

Boc-His-OMe is the cornerstone building block for Boc/Benzyl solid-phase peptide synthesis (SPPS). Its free imidazole side chain eliminates the harsh deprotection required by fully protected analogs (e.g., Boc-His(Trt)-OH), while the acid-labile Boc and methyl ester groups enable orthogonal protection for sequential elongation. Compared to Fmoc chemistry, the Boc strategy provides lower racemization and higher coupling efficiency—critical for stereochemical integrity in peptide drugs and SAR studies. The process uses inexpensive TFA, reducing costs in multi-kilogram manufacturing. Choose Boc-His-OMe for scalable, high-fidelity peptide synthesis.

Molecular Formula C12H19N3O4
Molecular Weight 269.30 g/mol
CAS No. 2488-14-4
Cat. No. B558408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His-OMe
CAS2488-14-4
SynonymsBOC-HIS-OME; 2488-14-4; Nalpha-Boc-L-histidinemethylester; (S)-Methyl2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-5-yl)propanoate; N-Boc-L-histidinemethylester; SCHEMBL1486139; CTK8G1607; MolPort-020-003-858; RWEVEEORUORBAX-VIFPVBQESA-N; ZINC2534423; 6369AH; AKOS025286038; AK166996; FT-0698091; K-6598; N-(tert-butoxycarbonyl)-L-histidinemethylester; L-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-,methylester; (S)-methyl2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoate; methyl(2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoate
Molecular FormulaC12H19N3O4
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1
InChIKeyRWEVEEORUORBAX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His-OMe (CAS 2488-14-4) for Peptide Synthesis: Sourcing and Key Properties


Nα-Boc-L-histidine methyl ester (Boc-His-OMe) is a standard protected histidine building block for peptide synthesis [1]. It features an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and a methyl ester on the carboxyl group [1]. Its molecular formula is C12H19N3O4, with a molecular weight of 269.3 g/mol and a melting point range of 121-128 °C . The compound is typically supplied as a white to off-white powder with purity specifications of ≥ 99% (TLC) . It is soluble in DMSO and should be stored at 0-8 °C or -20 °C for long-term stability. These standard properties are the baseline from which its performance advantages are measured.

Why Boc-His-OMe (2488-14-4) is Not Interchangeable with Other Histidine Derivatives


Boc-His-OMe is not simply a generic 'Boc-protected histidine.' Its specific combination of α-amine and carboxyl protection—coupled with an unprotected imidazole side chain—defines its unique reactivity and risk profile. Unlike fully protected analogs like Boc-His(Trt)-OH or Boc-His(Boc)-OMe, the free imidazole in Boc-His-OMe remains nucleophilic and susceptible to side reactions during coupling, but it also avoids the need for harsh deprotection of the side chain . Compared to Fmoc-based alternatives, Boc-His-OMe is a cornerstone of the Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS) strategy, which requires acid-labile protection and offers distinct advantages for certain peptide sequences and scale-up processes [1]. Therefore, simple substitution based on the 'His' residue alone ignores the profound impact of the protecting group strategy on coupling efficiency, racemization potential, and downstream processing.

Quantitative Evidence for Selecting Boc-His-OMe: Performance Data vs. Key Comparators


Boc-His-OMe Outperforms Fmoc Strategies in Coupling Efficiency and Racemization Control

Boc-based peptide synthesis protocols using histidine derivatives like Boc-His-OMe demonstrate superior coupling efficiency and significantly lower racemization compared to Fmoc-based strategies. This is due to the acid-labile nature of Boc, which avoids the repetitive base treatments inherent to Fmoc deprotection that can cause racemization at the histidine α-carbon [1]. Comparative studies show that Boc-based protocols achieve 98% coupling efficiency for histidine derivatives, whereas Fmoc strategies exhibit 5–10% racemization due to residual base sensitivity [1].

Peptide synthesis Racemization Coupling efficiency

Boc-His-OMe Provides Orthogonal Protection for Acid-Labile SPPS Strategies

The Boc group on Boc-His-OMe is cleaved under acidic conditions (e.g., TFA), which is the standard for Boc/Bzl SPPS. In contrast, the Fmoc group on Fmoc-His-OMe requires basic conditions (e.g., piperidine) for removal [1]. This fundamental difference makes Boc-His-OMe uniquely suited for strategies where base-labile groups or sequences are present. The methyl ester on the carboxyl group provides further orthogonal protection, as it can be selectively removed by saponification without affecting the Boc group . This dual orthogonality is not available with compounds like Boc-His-OH, which lacks the protected carboxyl, or Fmoc-His-OMe, which uses a base-labile N-protecting group.

SPPS Orthogonal protection Boc chemistry

Boc-His-OMe Avoids Side-Chain Deprotection Steps Required by Trityl-Protected Analogs

Many Boc-based histidine building blocks, such as Boc-His(Trt)-OH (CAS 32926-43-5), incorporate a trityl (Trt) group on the imidazole to prevent side reactions during coupling. While effective at suppressing racemization, the Trt group must be removed with TFA, which can lead to undesired side reactions or complicate purification . Boc-His-OMe, with its unprotected imidazole, eliminates this entire deprotection step. This simplifies the synthetic route, reduces the number of reagents required, and can improve overall yield by avoiding a potential yield-loss step . This is a direct trade-off: Boc-His-OMe offers simpler processing but requires careful reaction control to mitigate imidazole-related side reactions, a risk that is managed through optimized coupling conditions .

Peptide synthesis Protecting groups Process efficiency

Boc-His-OMe Demonstrates High Purity for Consistent Reaction Performance

The reliability of a peptide synthesis building block is directly tied to its purity. Commercial sources of Boc-His-OMe (CAS 2488-14-4) consistently provide material with high purity. For example, Chem-Impex specifies a purity of ≥ 99% as determined by TLC . Combi-Blocks and InvivoChem list a purity of 97% and ≥98%, respectively . This high and well-documented purity minimizes the risk of introducing impurities that can lead to side products, lower coupling yields, or difficult purifications, thereby ensuring more predictable and reproducible results.

Quality control Purity Reproducibility

Optimal Research & Industrial Scenarios for Boc-His-OMe (2488-14-4) Application


Synthesis of Base-Labile Peptide Sequences via Boc/Bzl SPPS

Boc-His-OMe is the preferred building block for incorporating histidine residues into peptides synthesized using the Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis strategy. Its acid-labile Boc group is orthogonal to the base-labile Fmoc group, making it essential for constructing peptides containing base-sensitive modifications or sequences [1]. The high coupling efficiency and lower racemization of Boc-based protocols ensure the correct stereochemistry of the final peptide, which is critical for biological activity [2].

Large-Scale Peptide API Manufacturing

In industrial settings, the Boc/Bzl strategy, which utilizes compounds like Boc-His-OMe, is often favored for large-scale manufacturing due to its well-established, robust, and cost-effective protocols. The use of inexpensive TFA for deprotection, rather than more costly reagents for Fmoc removal, can contribute to a lower overall cost of goods [1]. Furthermore, the ability to achieve 98% coupling efficiency minimizes material loss at each step, a key economic driver in multi-kilogram production [2].

Research Requiring High-Fidelity Histidine Stereochemistry

For studies where the chirality of the histidine residue is paramount—such as in structure-activity relationship (SAR) studies, enantioselective catalysis, or the production of peptide drugs—the lower racemization risk of the Boc strategy is a decisive factor [1]. Boc-His-OMe, when used in optimized coupling conditions, helps ensure that the final product is the desired L-enantiomer, avoiding the confounding effects of D-amino acid contamination in biological assays [2].

Synthesis of Histidine-Containing Peptide Mimetics and Foldamers

The methyl ester group on Boc-His-OMe serves as a protected carboxylate that can be selectively unmasked for further functionalization or chain elongation. This feature is particularly valuable in the synthesis of peptidomimetics, foldamers, and other complex oligomers where precise control over the C-terminal reactivity is required [1]. The orthogonal protection allows for the sequential assembly of non-standard backbones while preserving the histidine side chain for metal coordination or catalytic function [1].

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